molecular formula C8H15NO2S B2648920 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide CAS No. 477858-20-1

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide

Cat. No.: B2648920
CAS No.: 477858-20-1
M. Wt: 189.27
InChI Key: NWEGBHIHWJAJLB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Synthesis Analysis

While specific synthesis methods for “4-(Cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide” were not found, there are numerous approaches for the preparation of similar compounds .

Scientific Research Applications

Synthesis and Structural Insights

Research into compounds structurally related to 4-(Cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide has focused on their synthesis, structural characterization, and the exploration of their potential applications in various fields of chemistry. One notable area of study involves the examination of gaseous 3-membered ring oxonium and sulphonium ions, which provides foundational insights into the stability and reactivity of these compounds (Levsen et al., 1977). Similarly, the development of new synthetic pathways, such as those involving the copolymerization of epoxide with carbon dioxide, highlights the versatility of related cyclic and acyclic structures in polymer chemistry (Kuran & Listoś, 1994).

Chemical Reactivity and Applications

The generation and trapping of specific thiazole derivatives indicate a broader utility in creating novel compounds with potential applications in materials science and drug development (Al Hariri et al., 1997). Additionally, research into the synthesis of 1,2,4-thiadiazinane 1,1-dioxides via three-component reactions reveals innovative approaches to compound development, which may find applications in medicinal chemistry and materials science (Khumalo et al., 2018).

Cyclopropane Derivatives and Their Importance

The exploration of cyclopropane derivatives, including studies on their enantioselective synthesis and potential as intermediates in various chemical reactions, underscores the significance of these compounds in synthetic organic chemistry. For instance, the efficient approaches to stereoselective synthesis of cyclopropyl alcohols demonstrate the value of cyclopropane units in constructing complex molecules with specific chiral centers (Kim & Walsh, 2012).

Properties

IUPAC Name

4-(cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)5-3-9(4-6-12)7-8-1-2-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEGBHIHWJAJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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